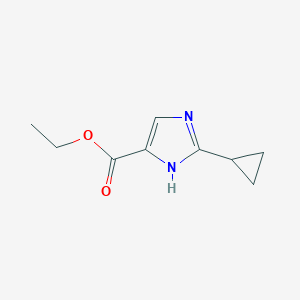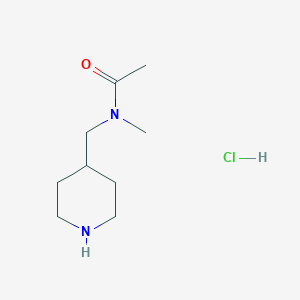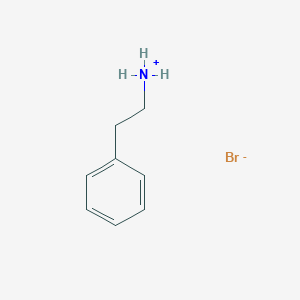![molecular formula C8H9ClFNO B8131835 7-Fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride](/img/structure/B8131835.png)
7-Fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride is a chemical compound with the molecular formula C8H9ClFNO. It is a derivative of benzoxazine, characterized by the presence of a fluorine atom at the 7th position and a hydrochloride group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride typically involves the reaction of 2-amino-5-fluorophenol with chloroacetyl chloride in the presence of a base such as sodium bicarbonate. This reaction proceeds through acylation followed by intramolecular cyclization to form the benzoxazine ring . The reaction is usually carried out in a solvent like chloroform under controlled temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve high-throughput mechanochemical methods, which allow for the parallel synthesis of multiple samples simultaneously. This approach uses a multiposition jar milling system, enabling efficient and scalable production .
Chemical Reactions Analysis
Types of Reactions
7-Fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce the compound to its corresponding amine.
Substitution: Halogen substitution reactions can be performed to replace the fluorine atom with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various halogenated compounds .
Scientific Research Applications
7-Fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antibacterial, anticancer, and anticonvulsant activities.
Materials Science: The compound is used in the development of advanced materials, including polymers and resins, due to its unique chemical properties.
Biological Research: It serves as a probe in biochemical studies to investigate enzyme interactions and molecular pathways.
Mechanism of Action
The mechanism of action of 7-Fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity towards these targets, modulating their activity and leading to the desired biological effects . The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
7-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine: This compound has a methoxy group instead of a fluorine atom, which affects its chemical reactivity and biological activity.
7-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine: The presence of a bromine atom introduces different steric and electronic effects compared to the fluorine atom.
Uniqueness
7-Fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride is unique due to the presence of the fluorine atom, which enhances its chemical stability and biological activity. This makes it a valuable compound for various applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
7-fluoro-3,4-dihydro-2H-1,4-benzoxazine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO.ClH/c9-6-1-2-7-8(5-6)11-4-3-10-7;/h1-2,5,10H,3-4H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLSRZBBSYSLYBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(N1)C=CC(=C2)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl hexahydrofuro[3,2-c]pyridine-5(6H)-carboxylate](/img/structure/B8131762.png)
![(4AR,7aS)-benzyl 7-oxohexahydro-1H-cyclopenta[c]pyridine-2(3H)-carboxylate](/img/structure/B8131769.png)
![1-(tert-Butoxycarbonyl)-3-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)azetidine-3-carboxylic acid](/img/structure/B8131778.png)



![Methyl 3,3-difluoro-7-azabicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B8131813.png)

![(R)-Methyl 2-(2-chlorophenyl)-2-(4,5-dihydrothieno[2,3-C]pyridin-6(7H)-YL)acetate sulfate](/img/structure/B8131829.png)


![Copper,bis[1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl-KO]methanesulfonamidato-KO]-](/img/structure/B8131843.png)
![tert-Butyl (6-bromobenzo[d]thiazol-2-yl)(tert-butoxycarbonyl)carbamate](/img/structure/B8131851.png)
